molecular formula C6H3BrFIO B6305703 5-Bromo-2-fluoro-3-iodophenol CAS No. 1805108-68-2

5-Bromo-2-fluoro-3-iodophenol

Cat. No.: B6305703
CAS No.: 1805108-68-2
M. Wt: 316.89 g/mol
InChI Key: WRXYZGVPVAOBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-iodophenol is a chemical compound with the molecular formula C₆H₃BrFIO and a molecular weight of 316.89 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-iodophenol typically involves halogenation reactions. One common method is the sequential halogenation of phenol derivatives. For instance, starting with a phenol, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. This is followed by fluorination using a fluorinating agent such as Selectfluor. Finally, iodination is carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogens.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluoro-3-iodophenol has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-iodophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of halogens in the molecule enhances its ability to form strong interactions with target proteins, leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-iodophenol
  • 2-Bromo-5-iodophenol
  • 5-Bromo-3-fluoro-2-iodophenol

Uniqueness

5-Bromo-2-fluoro-3-iodophenol is unique due to the specific arrangement of halogens on the phenol ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where precise chemical behavior is required .

Properties

IUPAC Name

5-bromo-2-fluoro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXYZGVPVAOBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.